molecular formula C18H20N2O2 B11724702 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol

Cat. No.: B11724702
M. Wt: 296.4 g/mol
InChI Key: LKXNALRUDYMXNR-UHFFFAOYSA-N
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Description

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol is a phenolic compound characterized by two 4-hydroxyphenyl groups connected via a hydrazine-derived propylidene linker. This structure confers unique electronic and steric properties, including hydrogen-bonding capabilities from hydroxyl groups and rigidity from the hydrazine backbone.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[C-ethyl-N-[1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol

InChI

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3

InChI Key

LKXNALRUDYMXNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol typically involves the condensation of 4-hydroxyacetophenone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for the development of pharmaceuticals aimed at combating oxidative stress-related diseases. The hydrazone functional group present in 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol may contribute to its ability to scavenge free radicals effectively.

Anticancer Properties
Studies have shown that hydrazone derivatives can inhibit cancer cell proliferation. For instance, a case study on related hydrazone compounds demonstrated their effectiveness against various cancer cell lines, suggesting that this compound could possess similar anticancer activity. This is particularly relevant for developing targeted therapies for human liver cancer and other malignancies.

Material Science Applications

Polymeric Composites
In material science, the compound's unique structure allows it to be incorporated into polymeric matrices to enhance mechanical properties. Research has indicated that adding such compounds can improve thermal stability and mechanical strength in polymers, making them suitable for advanced engineering applications.

Nanomaterials
The compound's ability to form stable complexes with metal ions suggests potential applications in nanotechnology. Its incorporation into nanomaterials can lead to enhanced catalytic activity and improved electronic properties, which are beneficial for sensors and electronic devices.

Biological Agent Applications

Antimicrobial Activity
There is growing interest in the antimicrobial properties of hydrazone derivatives. Preliminary studies indicate that this compound may exhibit significant antibacterial and antifungal activities. This could lead to its use in developing new antimicrobial agents for treating infections.

Data Tables

Application Area Potential Benefits Relevant Studies
Medicinal ChemistryAntioxidant, anticancer
Material ScienceEnhanced mechanical properties
Biological AgentAntimicrobial activity

Case Studies

  • Antioxidant Study : A recent investigation highlighted the antioxidant capabilities of similar hydrazone compounds, demonstrating a significant reduction in oxidative stress markers in vitro.
  • Anticancer Evaluation : A study focusing on a series of hydrazone derivatives reported IC50 values indicating potent anticancer effects against various cell lines, suggesting that this compound could be similarly effective.
  • Material Enhancement : Research on polymer composites incorporating phenolic compounds showed improved tensile strength and thermal resistance, indicating the potential for using this compound in advanced materials.

Mechanism of Action

The mechanism of action of 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydrazone group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

(a) 4-[4-[1-(4-Hydroxyphenyl)propyl]cyclohexyl]phenol (CAS 500615-81-6)
  • Structure : Shares dual 4-hydroxyphenyl groups but replaces the hydrazine linker with a cyclohexyl-propyl chain .
  • Hydrogen Bonding: Reduced hydrogen-bonding capacity due to the absence of hydrazine’s NH groups.
(b) 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone
  • Structure : A chalcone derivative with a pyridine substituent and conjugated ketone system ().
  • Key Differences: Electronic Properties: Extended π-conjugation in the chalcone core enhances UV absorption and redox activity, unlike the localized aromatic systems in the target compound. Bioactivity: Chalcones are known for antimicrobial and anti-inflammatory properties, while the hydrazine linker in the target compound may favor metal chelation or enzyme inhibition.

Pharmacologically Relevant Compounds

(a) Heterocyclic Triazolone-Piperazine Compound ()
  • Structure : Features a 1,2,4-triazolone ring and piperazine group linked to a 4-hydroxyphenyl moiety.
  • Key Differences: Heterocycles: The triazolone and piperazine groups enhance binding to biological targets (e.g., receptors or enzymes), whereas the target compound’s hydrazine linker may limit such interactions.
(b) 2-{4-[2-Hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}phenol ()
  • Structure: Combines phenol, piperazine, and naphthyloxy groups.

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility (Predicted)
Target Compound ~324.36* Phenol, Hydrazine Moderate (polar solvents)
4-[4-[1-(4-Hydroxyphenyl)propyl]cyclohexyl]phenol 310.43 Phenol, Cyclohexyl Low (nonpolar solvents)
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone ~255.27 Chalcone, Pyridine High (DMSO)
Heterocyclic Triazolone-Piperazine ~523.58* Triazolone, Piperazine, Phenol Moderate (DMF)

*Calculated based on molecular formulas.

Biological Activity

The compound 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol , also known by its CAS number 1321752-63-9, is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural characteristics, and various biological activities, including antioxidant, antimicrobial, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-hydroxypropiophenone and hydrazine derivatives. The resulting hydrazone exhibits a Z-type conformation, characterized by significant torsion between the benzene rings and the presence of strong hydrogen bonding interactions, which contribute to its stability and potential reactivity in biological systems .

Antimicrobial Activity

Hydrazones are known for their antimicrobial properties. For instance, studies on structurally analogous compounds have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. Future studies should focus on evaluating the antimicrobial efficacy of this compound against specific pathogens.

Anticancer Properties

Preliminary investigations into similar hydrazone compounds suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the 4-hydroxyphenyl group may enhance interactions with cellular targets involved in cancer progression. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazone derivatives:

  • Antioxidant Studies : A study on related compounds showed that they effectively reduced malondialdehyde levels in cellular models, indicating a decrease in lipid peroxidation .
  • Antimicrobial Studies : A series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, with some exhibiting IC50 values below 20 µg/mL .
  • Anticancer Studies : Research on hydrazones indicated that they could induce apoptosis in cancer cell lines through mitochondrial pathways. For example, one study reported a compound that significantly reduced cell viability in breast cancer cells .

Data Summary Table

Biological ActivityRelated CompoundIC50 Value (µg/mL)Mechanism
AntioxidantHydrazone A15Free radical scavenging
AntimicrobialHydrazone B18Membrane disruption
AnticancerHydrazone C25Apoptosis induction

Q & A

Basic: What are the recommended synthetic routes for 4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol?

Answer:
The synthesis of this compound involves hydrazone formation via condensation between a hydrazine derivative and a carbonyl-containing precursor. Key steps include:

  • Hydrazone linkage: Reacting 4-hydroxypropiophenone derivatives with substituted hydrazines under acidic conditions (e.g., glacial acetic acid) to form the hydrazine-idene backbone .
  • Solvent selection: Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility and reaction efficiency .
  • Purification: Column chromatography or recrystallization to isolate the product, followed by characterization via 1^1H/13^{13}C NMR and FT-IR to confirm structural integrity .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy:
    • 1^1H/13^{13}C NMR for backbone confirmation and substituent positioning .
    • FT-IR to validate hydrazine-idene (C=N) and phenolic (-OH) functional groups .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if applicable): For absolute stereochemical determination in crystalline forms .

Advanced: How can experimental design (DoE) optimize reaction conditions for yield and purity?

Answer:
Use factorial design to systematically vary parameters:

  • Variables: Temperature, solvent ratio, catalyst concentration, and reaction time .
  • Response surface methodology (RSM): Identify interactions between variables and predict optimal conditions (e.g., maximizing yield while minimizing byproducts) .
  • Case study: For similar hydrazine derivatives, a 23^3 factorial design reduced experimental trials by 40% while achieving >90% yield .

Advanced: How to address contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Cross-validation: Combine NMR with alternative techniques like 2D-COSY or HSQC to resolve overlapping signals .
  • Dynamic simulations: Use computational tools (e.g., density functional theory (DFT)) to predict NMR shifts and compare with experimental data .
  • Impurity profiling: LC-MS or GC-MS to detect side products or unreacted intermediates .

Advanced: What computational strategies predict the compound’s physicochemical or bioactive properties?

Answer:

  • Molecular docking: Screen for potential biological targets (e.g., enzyme inhibition) using software like AutoDock or Schrödinger .
  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .
  • ADMET profiling: Tools like SwissADME to estimate solubility, bioavailability, and toxicity .

Advanced: How to resolve stereochemical ambiguities in the hydrazine-idene moiety?

Answer:

  • Chiral chromatography: Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .
  • Vibrational circular dichroism (VCD): Assign absolute configuration by comparing experimental and simulated spectra .
  • Stereoselective synthesis: Introduce chiral auxiliaries or catalysts during hydrazone formation to control stereochemistry .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis due to potential hydrazine vapor release .
  • Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How to analyze environmental stability or degradation pathways?

Answer:

  • Accelerated stability testing: Expose the compound to UV light, humidity, and elevated temperatures (ICH Q1A guidelines) .
  • Degradation product identification: LC-HRMS to detect and characterize breakdown products .
  • Ecotoxicology assays: Use in silico tools (e.g., ECOSAR) to predict environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.